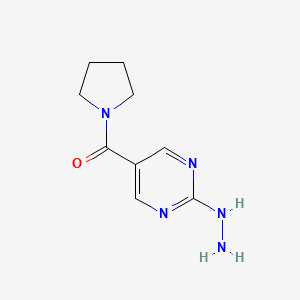![molecular formula C15H9F3N4O3 B1440667 5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326844-69-2](/img/structure/B1440667.png)
5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound you’re asking about is a complex organic molecule that contains several functional groups: a pyridinyl group, a trifluoromethoxyphenyl group, and a 1H-1,2,3-triazole-4-carboxylic acid group . These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitrogen in the triazole ring and the pyridine ring could potentially allow for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating pyridinyl group . The triazole ring could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative and could influence the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The pyridin-4-yl and triazole components of this compound suggest its utility in the synthesis of structurally diverse pyridinium salts. These salts are integral in many natural products and bioactive pharmaceuticals. The compound’s reactivity could be explored for creating pyridinium ionic liquids and ylides, which have applications ranging from materials science to biological systems related to gene delivery .
Antimicrobial Applications
Triazole derivatives, such as the one , have been shown to possess significant antimicrobial properties. They can bind with a variety of enzymes and receptors in biological systems, making them potential candidates for developing new classes of antibacterial agents to combat multidrug-resistant pathogens .
Anticancer Potential
The structural features of triazoles, including the one being analyzed, allow them to interact with biological targets, potentially acting as anti-cancer agents. Their ability to inhibit cholinesterase could be particularly relevant in cancer research, where modulation of cholinergic pathways is a therapeutic strategy .
Antifungal and Antiviral Activity
Given the broad spectrum of biological activity associated with triazole compounds, this particular compound could be investigated for its antifungal and antiviral efficacy. Triazoles are a major class of antifungal drugs, and their modification can lead to new potent agents .
Neuroprotective Agents
Research into neuroprotective agents has identified triazole derivatives as promising candidates. The compound could be part of studies aiming to reduce the aggregation of proteins involved in neurodegenerative diseases, such as alpha-synuclein, which is implicated in Parkinson’s disease .
Antioxidant Properties
Compounds with antioxidant properties are crucial in reducing or neutralizing free radicals, thereby protecting cells against oxidative injury. The triazole moiety, in combination with other functional groups in the compound, could contribute to its antioxidant capabilities .
Anti-inflammatory and Analgesic Uses
The triazole core is known to exhibit anti-inflammatory and analgesic effects. This compound could be synthesized and studied for its potential to alleviate pain and reduce inflammation, which is beneficial in various chronic conditions .
Antihypertensive and Antidepressant Effects
Triazole derivatives are part of drug classes that address cardiovascular and mental health issues. This compound’s structural similarity to known antihypertensive and antidepressant drugs suggests it could be explored for similar applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-pyridin-4-yl-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)25-11-3-1-10(2-4-11)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYHTCNZDKZQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




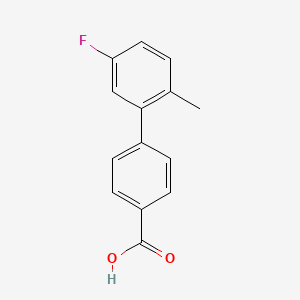
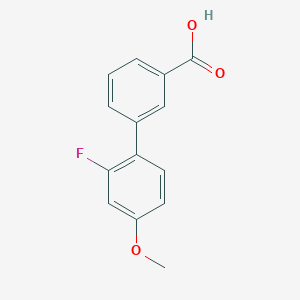



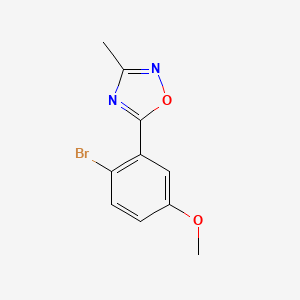


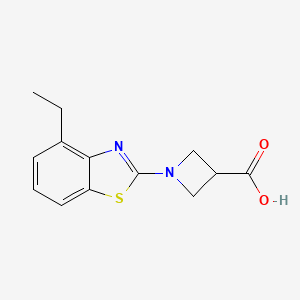
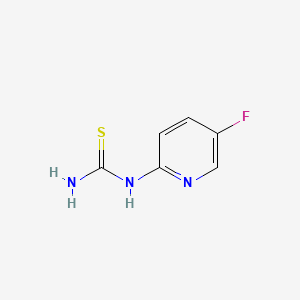
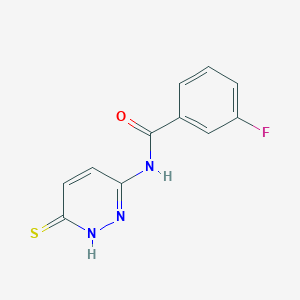
![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)
